molecular formula C13H12N2O B3052066 N-(pyridin-4-ylmethyl)benzamide CAS No. 3820-26-6

N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B3052066
CAS No.: 3820-26-6
M. Wt: 212.25 g/mol
InChI Key: VDJSXBBFSHLEHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Pyridin-4-ylmethyl)benzamide is a benzamide derivative characterized by a pyridin-4-ylmethyl group attached to the benzamide scaffold via an amine linkage.

Properties

CAS No.

3820-26-6

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C13H12N2O/c16-13(12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h1-9H,10H2,(H,15,16)

InChI Key

VDJSXBBFSHLEHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2

Other CAS No.

3820-26-6

Origin of Product

United States

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Benzamide linked to a 3,4-dimethoxyphenethyl group.
  • Synthesis : Direct benzoylation of 3,4-dimethoxyphenethylamine with benzoyl chloride (80% yield) .
  • Lacks pyridine-mediated π-interactions, reducing kinase-targeting specificity compared to pyridin-4-ylmethyl derivatives .

N-(Diisopropylphosphanyl)benzamide

  • Structure : Phosphanyl group (PiPr₂) replaces the pyridin-4-ylmethyl moiety.
  • Synthesis : Two methods: (1) reaction of N-(trimethylsilyl)benzamide with PiPr₂Cl, or (2) direct benzamide reaction with PiPr₂Cl using DMAP and triethylamine .
  • Key Differences :
    • Acts as a bidentate P,O-ligand, enabling coordination chemistry applications.
    • The phosphanyl group introduces steric bulk, limiting biological membrane permeability compared to pyridine-containing analogues .

N-(Pyridin-2-yl)benzamide

  • Structure : Pyridin-2-yl substituent instead of pyridin-4-ylmethyl.
  • Synthesis : Catalyzed by Fe₂Ni-BDC metal-organic framework under air, achieving high recyclability .
  • Key Differences :
    • Pyridin-2-yl’s nitrogen position alters binding modes; it is less effective in VEGFR1 inhibition than pyridin-4-ylmethyl derivatives .

Pharmacologically Active Analogues

MS-275 (N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)aminomethyl]benzamide)

  • Structure: Incorporates a pyridin-3-yl-methoxycarbonyl group and a 2-aminophenyl moiety.
  • Activity : Potent histone deacetylase (HDAC) inhibitor with brain-region selectivity (e.g., 30–100× more potent than valproate in the frontal cortex) .
  • Comparison : The extended aromatic system and methoxycarbonyl group enhance HDAC affinity but reduce solubility compared to simpler pyridin-4-ylmethyl derivatives .

N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

  • Structure : Includes a 4-chlorophenyl group and pyridin-4-ylmethylamine.
  • Activity : Binds VEGFR1 with a docking score comparable to axitinib, driven by interactions with Val892 and Cys912 .
  • Advantage: Pyridin-4-ylmethyl’s orientation optimizes hydrogen bonding, a feature absent in pyridin-2-yl or non-aromatic analogues .

Data Table: Comparative Analysis of Benzamide Derivatives

Compound Substituent(s) Synthesis Method Yield Key Biological Activity Reference ID
This compound Pyridin-4-ylmethyl Two-step nitro reduction High* VEGFR1 inhibition
Rip-B 3,4-Dimethoxyphenethyl Direct benzoylation 80% Not specified
N-(Diisopropylphosphanyl)benzamide PiPr₂ Silylation or direct reaction Good Ligand for coordination
MS-275 Pyridin-3-yl-methoxycarbonyl Multi-step Moderate HDAC inhibition
N-(Pyridin-2-yl)benzamide Pyridin-2-yl Fe₂Ni-BDC catalysis High Limited kinase activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.